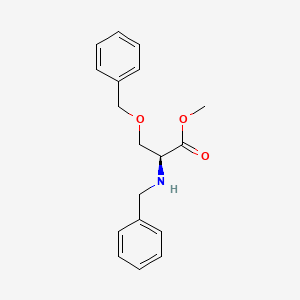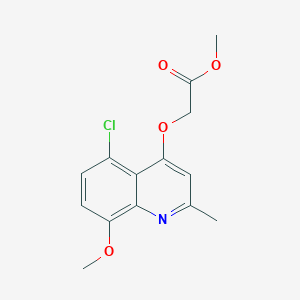
1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone typically involves the bromination of 2-(tert-butyl)-1H-indole followed by acylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves the reaction of the brominated indole with ethanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 1-(3-azido-2-(tert-butyl)-1H-indol-1-yl)ethanone or 1-(3-thio-2-(tert-butyl)-1H-indol-1-yl)ethanone.
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core. The bromine and tert-butyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 1-(3-Chloro-2-(tert-butyl)-1H-indol-1-yl)ethanone
- 1-(3-Fluoro-2-(tert-butyl)-1H-indol-1-yl)ethanone
- 1-(3-Iodo-2-(tert-butyl)-1H-indol-1-yl)ethanone
Comparison: Compared to its halogenated analogs, 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s interactions with molecular targets and its overall stability.
Propiedades
Fórmula molecular |
C14H16BrNO |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
1-(3-bromo-2-tert-butylindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16BrNO/c1-9(17)16-11-8-6-5-7-10(11)12(15)13(16)14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
ADPSJVCBNNCCEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C(=C1C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)




![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)

![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)
![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)


![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

